molecular formula C20H24ClNO B4330321 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B4330321
M. Wt: 329.9 g/mol
InChI Key: ORSTYDJGHKEIFF-UHFFFAOYSA-N
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Description

9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by heating a suitable precursor, such as 2-aminobiphenyl, in the presence of a strong acid like sulfuric acid.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting the carbazole core with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Chloroethyl Group: The final step involves the introduction of the chloroethyl group. This can be done through a nucleophilic substitution reaction where the carbazole derivative is reacted with 2-chloroethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors might be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed to modify the functional groups. For example, the carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of carbazole-9-one derivatives.

    Reduction: Formation of 9-(2-hydroxyethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

    Substitution: Formation of 9-(2-substituted-ethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The carbazole core is known for its anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable scaffold for drug development.

Medicine

In medicine, this compound and its derivatives are investigated for their pharmacological activities. They are potential candidates for the treatment of various diseases, including cancer, due to their ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or the disruption of DNA replication. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 9-(2-bromoethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 9-(2-hydroxyethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Uniqueness

Compared to similar compounds, 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and technology.

Properties

IUPAC Name

9-(2-chloroethyl)-6-cyclohexyl-3,4-dihydro-2H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-11-12-22-18-10-9-15(14-5-2-1-3-6-14)13-17(18)16-7-4-8-19(23)20(16)22/h9-10,13-14H,1-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSTYDJGHKEIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N(C4=C3CCCC4=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 2
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9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 3
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9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 5
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 6
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

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